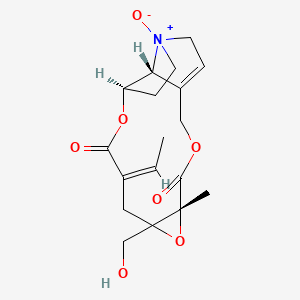
Erucifolin N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Erucifolin N-oxide can be synthesized through the oxidation of its precursor, Erucifoline. One common method involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions . Another method employs Oxone in a biphasic basic medium as the sole oxidant . These methods are efficient and environmentally friendly, providing high yields of the desired N-oxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The choice of oxidant and catalyst can vary depending on the specific requirements of the production process, such as cost, availability, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Erucifolin N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its precursor, Erucifoline.
Substitution: N-oxide compounds can participate in substitution reactions, where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, Oxone, and molecular oxygen in the presence of specific catalysts.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include more oxidized derivatives, reduced forms such as Erucifoline, and substituted compounds with different functional groups.
Applications De Recherche Scientifique
Erucifolin N-oxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Erucifolin N-oxide involves its interaction with molecular targets and pathways within biological systems. The N-oxide group is critical for its biological activity, providing water solubility and influencing membrane permeability . In some cases, the N-oxide group exhibits special redox reactivity, which is important for drug targeting and cytotoxicity .
Comparaison Avec Des Composés Similaires
Erucifolin N-oxide can be compared with other similar compounds, such as:
- Europine N-oxide
- Echinatine N-oxide
- Rinderine N-oxide
- Heliosupine N-oxide
- Lasiocarpine N-oxide
- Echimidine N-oxide
These compounds share similar structural features and biological activities but differ in their specific molecular targets and pathways. This compound is unique in its specific interactions and applications in various fields of research.
Propriétés
Formule moléculaire |
C18H23NO7 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(5R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione |
InChI |
InChI=1S/C18H23NO7/c1-3-11-8-18(10-20)17(2,26-18)16(22)24-9-12-4-6-19(23)7-5-13(14(12)19)25-15(11)21/h3-4,13-14,20H,5-10H2,1-2H3/b11-3-/t13-,14-,17+,18?,19?/m1/s1 |
Clé InChI |
IJAULDQGSBFPPG-WZILVZQPSA-N |
SMILES isomérique |
C/C=C\1/CC2([C@@](O2)(C(=O)OCC3=CC[N+]4([C@H]3[C@@H](CC4)OC1=O)[O-])C)CO |
SMILES canonique |
CC=C1CC2(C(O2)(C(=O)OCC3=CC[N+]4(C3C(CC4)OC1=O)[O-])C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















